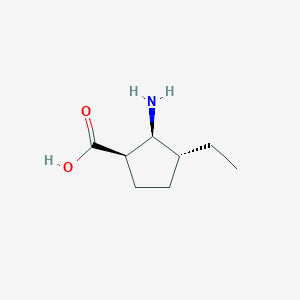

(1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-5-3-4-6(7(5)9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t5-,6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQUXVKKARTAIQ-QYNIQEEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@H]([C@H]1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456896 | |

| Record name | Cyclopentanecarboxylic acid, 2-amino-3-ethyl-, (1R,2S,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820236-33-7 | |

| Record name | Cyclopentanecarboxylic acid, 2-amino-3-ethyl-, (1R,2S,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts or auxiliaries to induce the desired stereochemistry during the formation of the cyclopentane ring. For example, the synthesis can be achieved through the alkylation of a chiral glycine equivalent, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar asymmetric synthesis techniques but on a larger scale. The use of continuous flow reactors and other scalable technologies can help achieve the necessary yields and purity required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

(1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to study enzyme-substrate interactions and protein folding.

Industry: It can be used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism by which (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would be specific to the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Cyclopentane-Based Amino Carboxylic Acids

Structural and Stereochemical Variations

a. Fluorinated Analogs

- (1R,2S)-anti-2-FACPC (2-Fluoro-1-aminocyclopentanecarboxylic acid): Structure: Fluorine at position 2 instead of ethyl. Activity: Demonstrates transport via system L amino acid transporters, enabling its use in PET imaging for tumors (e.g., 9L gliosarcoma models) .

3,4-DFACPC Diastereomers :

- cis-3,4-Difluoro derivatives (anti-cis and syn-cis):

- Activity : Both maintain system L transport but show distinct tumor-to-brain ratios due to stereochemical differences .

- Implication : The (1R,2S,3R) configuration of the target compound likely influences receptor binding specificity, similar to how cis/trans stereochemistry affects fluorinated analogs.

b. Protected Derivatives

- (1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic Acid: Structure: Boc-protected amino group, methyl ester at position 1. Role: Intermediate in peptide synthesis; molecular weight = 229.27 g/mol . Comparison: The ethyl group in the target compound provides steric bulk that could hinder enzymatic degradation compared to Boc-protected analogs.

c. Hydroxylated and Substituted Derivatives

- (1R,2S,4S)-N-Boc-1-Amino-2-hydroxycyclopentane-4-carboxylic Acid Methyl Ester: Structure: Hydroxyl group at position 2, Boc protection, methyl ester. Application: Used in chiral synthesis; molecular weight = 259.29 g/mol . Contrast: The absence of polar groups (e.g., hydroxyl) in the target compound may reduce solubility but increase membrane permeability.

Biological Activity

(1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid is a chiral non-proteinogenic amino acid derivative, characterized by its unique stereochemistry and the presence of an ethyl group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

- IUPAC Name : (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid

- Molecular Formula : C8H15NO2

- Molecular Weight : 157.21 g/mol

- CAS Number : 820236-33-7

Synthesis

The synthesis of (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the alkylation of a chiral glycine equivalent followed by cyclization.

The biological activity of (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid may involve interactions with various biological targets. It can function as an enzyme inhibitor or receptor agonist/antagonist depending on the specific biological system being studied.

Research Findings

Several studies have explored the effects of this compound on different biological systems:

- Enzyme Interactions : Research indicates that this amino acid derivative may influence enzyme-substrate interactions, potentially affecting metabolic pathways and protein folding.

- Neuroprotective Effects : Preliminary studies suggest that the compound could exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties; thus, (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid may also have potential in this area .

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic applications in metabolic disorders.

Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, administration of (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid resulted in reduced cell death and improved neuronal survival rates compared to controls. This suggests that the compound may help mitigate oxidative damage in neuronal cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1R,2S)-2-Aminocyclopentanecarboxylic Acid | Structure | Moderate enzyme inhibition |

| (1S,2R,3S)-2-Amino-3-methylcyclopentanecarboxylic Acid | Structure | Antimicrobial activity |

The unique stereochemistry and ethyl group of (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid may influence its reactivity and interactions with biological systems compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity of (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclization of functionalized cyclopentane precursors. Key steps include stereoselective introduction of the amino and ethyl groups using chiral catalysts (e.g., organocatalysts or transition-metal complexes). For example, cyclopentane derivatives can be functionalized via asymmetric hydrogenation or enzymatic resolution to ensure correct stereochemistry . Protective groups like Boc (tert-butoxycarbonyl) are critical to preserve amine functionality during synthesis . Post-synthesis, chiral HPLC or capillary electrophoresis is recommended to verify enantiomeric purity .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for confirming absolute stereochemistry. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can distinguish diastereomers by analyzing spatial proton-proton interactions. Vibrational circular dichroism (VCD) is also effective for determining enantiomeric excess in solution .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer : LC-MS/MS with a chiral stationary phase (e.g., amylose- or cellulose-based columns) provides high sensitivity and specificity. Derivatization with Marfey’s reagent or other chiral tagging agents enhances detection of amino groups in UV-Vis or fluorescence assays .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking simulations combined with mutagenesis studies can map binding interactions. For instance, replacing the ethyl group with bulkier substituents may sterically hinder binding, while altering the amino group’s configuration disrupts hydrogen bonding. Comparative studies with enantiomers or diastereomers (e.g., (1S,2R,3S)-isomer) can isolate stereochemical effects on activity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents, stereoisomers) or assay variability. Researchers should:

- Validate compound purity via orthogonal methods (e.g., NMR, HRMS).

- Replicate assays under standardized conditions (pH, temperature, solvent).

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, reducing false positives from fluorescence-based assays .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

- Methodological Answer : Stability assays in simulated biological fluids (e.g., PBS, serum) identify degradation pathways (e.g., oxidation of the ethyl group). Prodrug strategies, such as esterification of the carboxylic acid, improve bioavailability. Real-time stability monitoring via LC-MS and adjusting formulation excipients (e.g., antioxidants) can extend half-life .

Data Contradiction Analysis

Q. Why do some studies report potent enzyme inhibition while others show negligible activity?

- Methodological Answer : Variations may stem from differences in enzyme isoforms or assay conditions. For example, the compound may inhibit human α-thrombin but not bovine trypsin due to sequence divergence in active sites. Researchers should:

- Cross-validate using recombinant enzymes from the same species.

- Perform kinetic assays (e.g., Michaelis-Menten plots) to differentiate competitive vs. non-competitive inhibition .

Experimental Design

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Systematically vary substituents (e.g., ethyl → propyl, amino → hydroxyl).

- Stereochemical Variants : Synthesize all stereoisomers to isolate configuration-dependent effects.

- Assay Panels : Test against related targets (e.g., cyclopentane-based protease inhibitors) to assess selectivity.

- Data Analysis : Use multivariate regression to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.